molecular formula C29H36N6O2 B2893951 N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902931-45-7

N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2893951
CAS RN: 902931-45-7
M. Wt: 500.647
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C29H36N6O2 and its molecular weight is 500.647. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed numerous synthetic routes and methodologies for producing triazoloquinazoline derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, showcasing the therapeutic potential of these compounds in cancer research (Ibrahim A. Al-Suwaidan et al., 2016). Another study highlighted the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, further illustrating the chemical diversity and potential for modification within this class of compounds (G. El‐Hiti, 1997).

Biological Activities and Applications

Triazoloquinazoline derivatives have been explored for a range of biological activities, including antihypertensive, antitumor, antibacterial, and antifungal applications. For example, compounds synthesized from triazoloquinazoline exhibited significant antihypertensive activity, offering insights into new therapeutic options for hypertension management (V. Alagarsamy & U. S. Pathak, 2007). In another study, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were investigated as new class of H1-antihistaminic agents, showing promise for allergy treatment (V. Alagarsamy, V. Solomon, & M. Murugan, 2007).

Mechanistic Insights and Molecular Docking Studies

Research on triazoloquinazoline derivatives often includes mechanistic insights and molecular docking studies to understand their interaction with biological targets. A study on the design, synthesis, and bioevaluation of two series of quinazolin-4(3H)-ones and quinazolin-4-amines provided valuable information on their potential as acetylcholine esterase inhibitors, with some compounds showing significant inhibitory activity and suggesting their utility in treating neurological disorders (Ta Thu Lan et al., 2020).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O2/c1-21(2)14-19-34-28(37)24-10-6-7-11-25(24)35-26(31-32-29(34)35)12-13-27(36)30-23-15-17-33(18-16-23)20-22-8-4-3-5-9-22/h3-11,21,23H,12-20H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZPCPMDJCPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

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